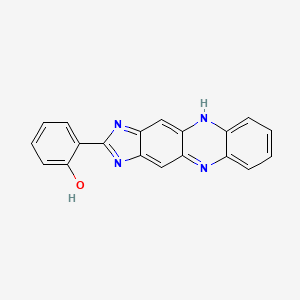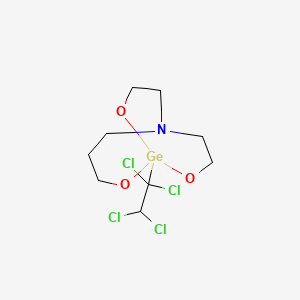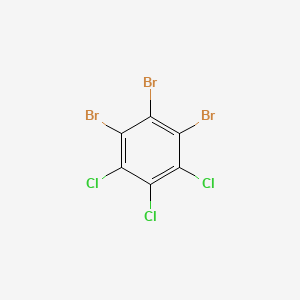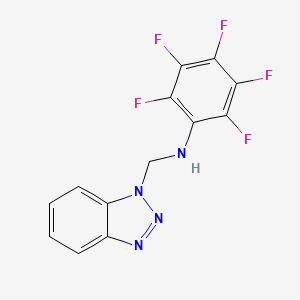
2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol is a compound that belongs to the class of benzimidazole derivativesIt has been studied for its coordination properties with metals such as uranyl and copper, which exhibit unique fluorescence characteristics .
Métodos De Preparación
The synthesis of 2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol can be achieved through a convenient one-pot process. This involves the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of manganese (III) acetate at room temperature. The reaction yields the desired compound with various substituents (X = H, CH3O, CH2OH, Cl, Br) in 80-85% yield
Análisis De Reacciones Químicas
2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in reduced forms of the compound.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol involves its ability to coordinate with metal ions through its imidazole and phenolic hydroxyl groups. This coordination leads to changes in the compound’s electronic structure, resulting in unique fluorescence properties. The molecular targets and pathways involved in its biological activities are related to its interaction with metal ions and the subsequent modulation of cellular processes .
Comparación Con Compuestos Similares
2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol can be compared with other benzimidazole derivatives, such as:
This compound derivatives: These include compounds with various substituents on the terminal benzene ring (X = H, CH3O, CH2OH, Cl, Br).
Benzimidazole-containing ligands: These ligands are naturally present in biomolecules and have been used in coordination chemistry, polymer-enhancing catalysis, and as fluorescent probes.
The uniqueness of this compound lies in its extended conjugation and its ability to form coordination complexes with metals, leading to distinct fluorescence properties .
Propiedades
Número CAS |
114991-84-3 |
|---|---|
Fórmula molecular |
C19H12N4O |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
2-(10H-imidazo[4,5-b]phenazin-2-yl)phenol |
InChI |
InChI=1S/C19H12N4O/c24-18-8-4-1-5-11(18)19-22-16-9-14-15(10-17(16)23-19)21-13-7-3-2-6-12(13)20-14/h1-10,20,24H |
Clave InChI |
LEMNVHBJNRYNDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15078537.png)
![4-{(E)-[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B15078538.png)

![11-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B15078557.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-phenylurea](/img/structure/B15078573.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)acetamide](/img/structure/B15078577.png)
![4-{[(E)-4-pyridinylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15078578.png)
![N-[(E)-but-2-enyl]-4-methylaniline](/img/structure/B15078586.png)
![11-[(4-Chlorophenyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15078587.png)

![(5Z)-3-ethyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078597.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15078598.png)
![2,4-dibromo-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B15078607.png)
